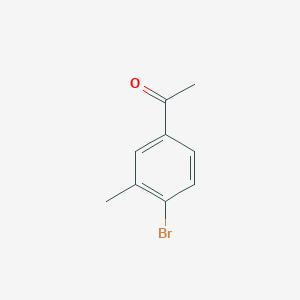

1-(4-Bromo-3-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTFRIPKQPOIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324063 | |

| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37074-40-1 | |

| Record name | 37074-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromo-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone from 1-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable building block in medicinal chemistry and material science, starting from 1-bromo-2-methylbenzene. The core of this synthesis is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds on aromatic rings.

Synthetic Pathway Overview

The synthesis of this compound from 1-bromo-2-methylbenzene is achieved through a one-step Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring of 1-bromo-2-methylbenzene (also known as 2-bromotoluene).

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to form a highly electrophilic acylium ion.

Figure 1: Overall synthetic scheme.

Regioselectivity

The directing effects of the substituents on the starting material, 1-bromo-2-methylbenzene, are crucial in determining the position of the incoming acetyl group. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, ortho-, para-directing group.

The activating nature of the methyl group has a stronger influence on the regiochemical outcome. The para-position to the methyl group is sterically more accessible than the ortho-position. Therefore, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine atom, yielding this compound as the major product.

Experimental Protocol

This section details a representative experimental procedure for the Friedel-Crafts acylation of 1-bromo-2-methylbenzene.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 1-Bromo-2-methylbenzene | C₇H₇Br | 171.04 | 50 | 8.55 g (6.0 mL) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 60 | 8.0 g |

| Acetyl Chloride | CH₃COCl | 78.50 | 55 | 4.32 g (3.9 mL) |

| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | - | 100 mL |

| Hydrochloric Acid, conc. | HCl | 36.46 | - | 50 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

| Ice | H₂O | 18.02 | - | ~100 g |

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is dried in an oven and cooled under a stream of dry nitrogen.

-

Addition of Reagents: The flask is charged with anhydrous aluminum chloride (8.0 g, 60 mmol) and dry dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

A solution of acetyl chloride (4.32 g, 55 mmol) in dry dichloromethane (20 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Following this, a solution of 1-bromo-2-methylbenzene (8.55 g, 50 mmol) in dry dichloromethane (30 mL) is added dropwise from the dropping funnel over 1 hour, keeping the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 2 hours.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Figure 2: Step-by-step experimental workflow.

Data Presentation

Product Characterization

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-3-methylacetophenone |

| CAS Number | 37074-40-1 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 31-34 °C |

| Boiling Point | 157-159 °C at 19 mmHg |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other organic solvents. |

| Purity (Typical) | >98% (after purification) |

| Yield (Typical) | 75-85% |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.81 (d, J = 8.4 Hz, 1H), 7.65 (s, 1H), 7.42 (d, J = 8.4 Hz, 1H), 2.58 (s, 3H), 2.45 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.2, 140.1, 136.2, 132.5, 130.8, 128.9, 126.7, 26.6, 23.2.

-

Mass Spectrum (EI): m/z (%) = 214 (M⁺+2, 98), 212 (M⁺, 100), 199 (85), 197 (88), 118 (40), 90 (35), 43 (70).

Safety and Handling

-

1-Bromo-2-methylbenzene: Irritant. Handle in a well-ventilated fume hood.

-

Anhydrous Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.

-

Acetyl Chloride: Corrosive, flammable, and reacts with moisture. Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

-

The reaction generates HCl gas, which is corrosive and toxic. Ensure proper ventilation and use a gas trap.

Conclusion

The Friedel-Crafts acylation of 1-bromo-2-methylbenzene provides an efficient and direct route to this compound. Careful control of reaction conditions, particularly temperature, and a thorough work-up and purification procedure are essential for obtaining a high yield of the pure product. The regioselectivity of the reaction is well-controlled, leading predominantly to the desired isomer. This technical guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate.

A Technical Guide to the Synthesis of 1-(4-Bromo-3-methylphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The primary focus of this document is the application of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and extensive characterization data for the target compound.

Introduction

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains a fundamental method for the formation of carbon-carbon bonds to an aromatic ring. The reaction involves the introduction of an acyl group onto an aromatic substrate using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The resulting aryl ketones are pivotal precursors in the synthesis of a wide array of more complex molecules. This compound, with its reactive carbonyl group and functionalized aromatic ring, serves as a versatile building block in the development of novel therapeutic agents and other high-value organic compounds.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride) by coordinating to the halogen atom. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a resonance-stabilized acylium ion. This highly reactive electrophile is the key species in the acylation reaction.

-

Electrophilic Attack: The π-electron system of the aromatic ring (in this case, 4-bromotoluene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

Materials and Reagents:

-

4-Bromotoluene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Dissolve acetyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

Substrate Addition: After the formation of the acylium ion complex, dissolve 4-bromotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-bromotoluene solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 37074-40-1 | [4][5] |

| Molecular Formula | C₉H₉BrO | [4][5] |

| Molecular Weight | 213.07 g/mol | [4][5] |

| Melting Point | 31-32 °C | |

| Boiling Point | 284 °C at 760 mmHg | [3] |

| Density | 1.388 g/cm³ | [3] |

| Purity | >98% (commercially available) | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Expected signals: aromatic protons (multiplets), methyl protons (singlet), and acetyl protons (singlet). |

| ¹³C NMR | Expected signals: aromatic carbons, methyl carbon, acetyl carbon, and carbonyl carbon. |

| IR Spectroscopy | Expected characteristic peaks: C=O stretch (ketone), C-Br stretch, and aromatic C-H stretches. |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M⁺+2). |

Note: While specific spectral data was not found in the initial search, several suppliers offer this information upon request.[6][7]

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

4-Bromotoluene is a skin and eye irritant. Avoid contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

-

The reaction generates HCl gas , which is corrosive and toxic. Ensure proper ventilation and trapping of the off-gases.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Friedel-Crafts acylation provides an effective and direct route for the synthesis of this compound. This technical guide offers a comprehensive overview of the reaction, including a detailed mechanistic pathway and a robust experimental protocol adaptable for laboratory synthesis. The provided quantitative data and safety information are intended to support researchers and drug development professionals in the successful and safe production of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.

References

- 1. studymoose.com [studymoose.com]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. This compound | 37074-40-1 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound ,37074-40-1 Spectrum_Chemical Cloud Database [chemcd.com]

- 7. 37074-40-1|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(4-Bromo-3-methylphenyl)ethanone (also known as 4'-Bromo-3'-methylacetophenone). This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This document details its properties, experimental protocols for its synthesis and purification, and its reactivity profile, making it an essential resource for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

This compound is an aromatic ketone characterized by a bromine atom and a methyl group on the phenyl ring. Its structural features make it a versatile intermediate for various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Bromo-3'-methylacetophenone, 3-Methyl-4-bromoacetophenone | [2] |

| CAS Number | 37074-40-1 | [2] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 31-32 °C | [2] |

| Boiling Point | 157-159 °C at 19 Torr | [2] |

| Density | 1.388 g/cm³ (predicted) | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| Storage | Store in a cool, dry place away from light and moisture.[4] | |

| InChI Key | QRTFRIPKQPOIPI-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC(=C1)C(=O)C)Br | [5] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the three protons on the phenyl ring. - Acetyl protons: A singlet at approximately 2.6 ppm, integrating to 3H. - Methyl protons: A singlet at approximately 2.4 ppm, integrating to 3H. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal around 197 ppm. - Aromatic carbons: Six signals in the aromatic region (approx. 125-140 ppm), including two quaternary carbons (one attached to bromine and one to the methyl group). - Acetyl methyl carbon: A signal around 26 ppm. - Ring methyl carbon: A signal around 21 ppm. |

| IR Spectroscopy | - C=O stretch (ketone): A strong absorption band around 1680 cm⁻¹. - C-H stretch (aromatic): Bands around 3000-3100 cm⁻¹. - C-H stretch (aliphatic): Bands around 2850-3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-Br stretch: A band in the 500-600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion (M⁺): A pair of peaks of similar intensity at m/z 212 and 214, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Major fragment: A peak at m/z 197/199, corresponding to the loss of a methyl group ([M-CH₃]⁺). - Other fragments: A peak at m/z 118, corresponding to the loss of bromine. |

Experimental Protocols

Synthesis

Two primary synthetic routes for this compound are commonly reported.

This method involves the direct bromination of 3'-methylacetophenone, typically using N-bromosuccinimide (NBS) as the brominating agent to achieve regioselective halogenation at the para-position relative to the methyl group.

Experimental Workflow: Bromination of 3'-Methylacetophenone

Protocol:

-

Dissolve 3'-methylacetophenone in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) to the solution.

-

Initiate the reaction using a radical initiator (e.g., AIBN) or under light.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

This two-step synthesis starts from 4-bromo-3-methylbenzaldehyde.

Experimental Workflow: Grignard Reaction and Oxidation

Protocol: Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 4-bromo-3-methylbenzaldehyde (1 equivalent) in dry tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of methyl magnesium bromide (1 equivalent) in THF dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Upon completion, pass the mixture through a short pad of silica gel to remove the chromium salts, eluting with dichloromethane.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, using a petroleum ether/ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the bromo and acetyl functional groups.

-

Nucleophilic Aromatic Substitution: The bromine atom is a good leaving group, and its reactivity is enhanced by the electron-withdrawing acetyl group, making the compound susceptible to nucleophilic aromatic substitution reactions.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo various reactions, such as reduction to an alcohol, reductive amination, and aldol condensation.

-

Applications in Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is a building block for various pharmacologically active compounds, including fungicides, and is also used in the preparation of biphenyl analogs and isoxazoline derivatives.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and active metals.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and material science. This guide provides essential information on its properties, synthesis, and handling, serving as a critical resource for researchers and developers working with this compound.

References

In-Depth Technical Guide: 1-(4-Bromo-3-methylphenyl)ethanone (CAS: 37074-40-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenyl)ethanone is a substituted acetophenone derivative that serves as a key building block in organic synthesis. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile intermediate for the introduction of this moiety into more complex molecules. Notably, this compound is recognized as a crucial intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential biological relevance.

Physicochemical and Safety Data

All quantitative data for this compound are summarized in the tables below for clear reference and comparison.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 37074-40-1 | - |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Pale yellow solid or fused solid | - |

| Melting Point | 31-32 °C | - |

| Boiling Point | 157-159 °C (at 19 Torr) | - |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Slightly soluble in Chloroform and Methanol | - |

| Flash Point | 88.8 °C | - |

| Storage Temperature | Room Temperature, sealed in a dry environment | - |

Safety and Hazard Information

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | - |

| Signal Word | Warning | - |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | - |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - |

Synthesis and Experimental Protocols

This compound is commonly synthesized via a Friedel-Crafts acylation reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis via Friedel-Crafts Acylation

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-2-methylbenzene to the flask.

-

Acylation: Add acetyl chloride dropwise to the stirred suspension via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-8.0 ppm. - Acetyl methyl protons: A singlet around δ 2.6 ppm. - Phenyl methyl protons: A singlet around δ 2.4 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A peak in the range of δ 195-200 ppm. - Aromatic carbons: Multiple peaks between δ 125-145 ppm. - Acetyl methyl carbon: A peak around δ 26 ppm. - Phenyl methyl carbon: A peak around δ 21 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the ketone at ~1680-1700 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2900-3100 cm⁻¹. - C=C stretches (aromatic) in the 1450-1600 cm⁻¹ region. - C-Br stretch in the fingerprint region. |

| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2⁺) with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 212 and 214. - A prominent fragment ion peak corresponding to the loss of the methyl group ([M-15]⁺) at m/z 197/199. - A base peak corresponding to the acylium ion ([M-Br]⁺ or [CH₃CO]⁺) at m/z 43. |

Core Application and Biological Relevance

The primary significance of this compound in the life sciences is its role as a key intermediate in the synthesis of the veterinary pharmaceutical Fluralaner .

Intermediate in Fluralaner Synthesis

Fluralaner is a potent isoxazoline-class insecticide and acaricide used to control fleas and ticks in dogs and cats. The synthesis of Fluralaner involves the construction of a substituted isoxazoline ring, for which this compound serves as a precursor to the aryl moiety of the final molecule.

Potential Biological Signaling Pathway

The end-product, Fluralaner, exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by γ-aminobutyric acid (GABA) and L-glutamate in arthropods. This leads to the inhibition of the central nervous system, causing paralysis and death of the parasites. While this compound itself is not the active pharmacophore, its structural contribution is essential for the final activity of Fluralaner. The logical relationship is depicted below.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary importance lies in its application in the multi-step synthesis of the potent ectoparasiticide, Fluralaner. While direct biological activity of this compound is not extensively documented, its structural role is critical for the development of pharmacologically active molecules that target specific neurological pathways in arthropods. The information provided in this guide serves as a technical resource for researchers in organic synthesis and medicinal chemistry, facilitating its use in the development of new chemical entities.

References

Spectral Data Analysis of 1-(4-Bromo-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-Bromo-3-methylphenyl)ethanone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols for acquiring this data and presents it in a clear, tabular format for ease of comparison and interpretation.

Chemical Structure and Properties

-

SMILES: CC1=C(C=CC(=C1)C(=O)C)Br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| 2.55 | s | 3H | -C(O)CH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

Note: Predicted chemical shifts and multiplicities are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O |

| ~138 | Ar-C |

| ~136 | Ar-C |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C |

| ~29 | -C(O)CH₃ |

| ~23 | Ar-CH₃ |

Note: Predicted chemical shifts are based on the analysis of similar compounds and standard NMR principles. The exact values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is applied, and the sample is irradiated with radiofrequency pulses. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-C(=O)-C stretch and bending |

| ~800-600 | Strong | C-Br stretch |

Note: Predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The sample is scanned with infrared radiation, and the resulting spectrum of absorbance or transmittance versus wavenumber is generated.

-

Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 212/214 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 197/199 | High | [M - CH₃]⁺ |

| 155/157 | Medium | [M - C(O)CH₃]⁺ |

| 118 | Medium | [C₈H₇O]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Note: The predicted fragmentation pattern is based on the structure of the molecule. The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocol: Mass Spectrometry

A general procedure for analyzing a solid organic compound using a mass spectrometer with an electron ionization (EI) source is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe. The sample is then vaporized by heating in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺). This process can also cause the molecular ion to fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for an organic compound.

Caption: Workflow for spectral data acquisition and structural elucidation.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. This compound | 37074-40-1 [sigmaaldrich.com]

- 3. This compound ,37074-40-1 Spectrum_Chemical Cloud Database [chemcd.com]

- 4. americanelements.com [americanelements.com]

- 5. anaxlab.com [anaxlab.com]

- 6. This compound | 37074-40-1 [sigmaaldrich.com]

- 7. 4'-Bromo-3'-methylacetophenone | 37074-40-1 [chemicalbook.com]

Solubility Profile of 1-(4-Bromo-3-methylphenyl)ethanone: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Bromo-3-methylphenyl)ethanone, a substituted acetophenone derivative relevant in synthetic chemistry and as a building block in pharmaceutical research.[1] Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on general chemical principles and provides detailed experimental protocols for its precise determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The molecular structure of this compound features both polar and nonpolar characteristics, which will dictate its solubility in various organic solvents.

Structural Features Influencing Solubility:

-

Polar Group: The ketone (carbonyl) group is polar and can act as a hydrogen bond acceptor.[3] This feature suggests potential solubility in polar solvents.

-

Nonpolar Structure: The aromatic benzene ring, along with the methyl and bromo substituents, forms a significant nonpolar, hydrophobic region. This part of the molecule will favor solubility in nonpolar solvents.

Based on these features, a qualitative solubility profile can be predicted. Generally, as the carbon chain or the size of the nonpolar portion of a molecule increases, its solubility in polar solvents like water decreases.[2][4] While the ketone group in this compound provides some polarity, the large substituted benzene ring is expected to make it sparingly soluble in highly polar solvents like water but more soluble in solvents of intermediate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large nonpolar aromatic ring counteracts the polarity of the ketone group, limiting interaction with the highly polar, hydrogen-bond-donating solvents.[2][4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents possess a dipole moment that can interact with the polar carbonyl group, while also being less polar than water, which better accommodates the nonpolar aromatic portion of the molecule.[4] |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Highly Soluble | The nonpolar aromatic ring and alkyl group will have favorable van der Waals interactions with nonpolar solvents.[2] |

Experimental Protocols for Solubility Determination

To establish a definitive, quantitative solubility profile for this compound, rigorous experimental determination is necessary. The following protocols describe methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial test provides a rapid determination of solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Methodology:

-

Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled small test tubes or vials at a controlled ambient temperature (e.g., 25 °C).

-

Solute Addition: Accurately weigh approximately 25 mg of this compound and add it to the first test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

-

Incremental Addition (if soluble): If the initial amount dissolves, continue to add 25 mg increments, mixing after each addition, until the solution is saturated (i.e., solid material remains undissolved). Record the total amount of solute added.

-

Repeat: Repeat steps 2-5 for each selected solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[5]

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a flask with a secure stopper. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the flask in a constant temperature water bath or incubator with continuous agitation (e.g., an orbital shaker). The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated liquid phase from the excess solid, filtration through a sub-micron filter (e.g., a 0.22 µm syringe filter) that does not interact with the compound or solvent is recommended. Centrifugation followed by careful decantation of the supernatant can also be employed.

-

Analysis: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Table 2: Data Presentation for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/100mL) | Molar Solubility (mol/L) |

| [Solvent 1] | [e.g., 25] | |||

| [Solvent 2] | [e.g., 25] | |||

| [Solvent 3] | [e.g., 25] | |||

| ... | ... |

Visualization of Experimental and Developmental Workflows

In a drug discovery and development context, the characterization of a novel compound like this compound follows a structured workflow. The diagrams below illustrate a typical process for solubility determination and the broader context of compound characterization.

Caption: Workflow for Determining the Solubility of this compound.

Caption: A logical workflow for the characterization of a new chemical entity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Bromo-3-methylphenyl)ethanone. Due to the limited availability of experimentally verified spectral data in public databases, this guide presents a predicted assignment based on the analysis of structurally analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Atom Numbering

The structure of this compound with the IUPAC numbering convention used for the NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in CDCl₃ are summarized in the table below. These predictions are based on the known chemical shifts of similar substituted acetophenones.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 7.95 | d | ~ 2.0 | 1H |

| H-5 | ~ 7.70 | d | ~ 8.2 | 1H |

| H-6 | ~ 7.85 | dd | ~ 8.2, 2.0 | 1H |

| CH₃ (C8) | ~ 2.60 | s | - | 3H |

| CH₃ (C10) | ~ 2.45 | s | - | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. The predictions are derived from established data for substituted aromatic ketones.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | ~ 197.0 |

| C1 | ~ 136.0 |

| C2 | ~ 130.5 |

| C3 | ~ 139.0 |

| C4 | ~ 125.0 |

| C5 | ~ 132.0 |

| C6 | ~ 128.5 |

| CH₃ (C8) | ~ 26.5 |

| CH₃ (C10) | ~ 23.0 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube.

¹H NMR Spectroscopy Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Acquisition

-

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Locking and Shimming: As per the ¹H NMR protocol.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A typical range of 0 to 220 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow for NMR Signal Assignment

The assignment of NMR signals to the specific atoms in the molecule follows a logical process combining knowledge of chemical shifts, coupling patterns, and integration.

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Interpretation of the Mass Spectrum of 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical interpretation of the electron ionization (EI) mass spectrum of 1-(4-Bromo-3-methylphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific molecule, this analysis is based on the well-established fragmentation patterns of analogous aromatic ketones, particularly brominated acetophenones.

Molecular Structure and Expected Molecular Ion

The structure of this compound is presented below:

The molecular formula is C9H9BrO. The nominal molecular weight is 212 g/mol (using 79Br) and 214 g/mol (using 81Br). A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), corresponding to the two stable isotopes of bromine, 79Br and 81Br. This characteristic isotopic pattern is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.[1][2]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily initiated by the cleavage of the bond alpha to the carbonyl group.

A major fragmentation route involves the loss of a methyl radical (•CH3) to form a stable acylium ion. This is a common fragmentation pattern for aromatic ketones.[3][4] Subsequent fragmentation of the acylium ion can occur through the loss of a neutral carbon monoxide (CO) molecule.

Another potential fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a brominated methylphenyl radical and an acetyl cation.

Further fragmentation of the aromatic ring can also be anticipated, although these fragments are typically of lower abundance.

The predicted fragmentation pathway is visualized in the diagram below:

Caption: Predicted fragmentation pathway of this compound.

Tabulated Summary of Predicted Mass Spectral Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for the mass spectrum of this compound.

| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss |

| 212/214 | [C9H9BrO]+• (Molecular Ion) | - |

| 197/199 | [C8H6BrO]+ | •CH3 |

| 170/172 | [C7H6Br]+ | CO |

| 43 | [CH3CO]+ | •C8H6Br |

Detailed Interpretation of Key Fragments

-

m/z 212/214 - Molecular Ion ([M]+•): These two peaks of nearly equal intensity represent the molecular ion containing the 79Br and 81Br isotopes, respectively. Their presence confirms the molecular weight of the compound and the existence of a single bromine atom.[2]

-

m/z 197/199 - Acylium Ion ([M-15]+): The loss of a methyl radical (•CH3, 15 Da) from the molecular ion results in the formation of the 4-bromo-3-methylbenzoyl cation. This is expected to be a prominent peak in the spectrum due to the stability of the acylium ion. Aromatic ketones are known to readily undergo this alpha-cleavage.[3]

-

m/z 170/172 - Bromophenyl Cation ([M-42]+): Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) from the acylium ion (m/z 197/199) would lead to the formation of the 4-bromo-3-methylphenyl cation.

-

m/z 43 - Acetyl Cation ([CH3CO]+): Cleavage of the C-C bond between the carbonyl group and the aromatic ring can generate the acetyl cation. This fragment provides evidence for the presence of the acetyl group in the molecule.

Experimental Protocols for Mass Spectrometry

To acquire a mass spectrum of this compound, the following experimental protocol using Electron Ionization (EI) coupled with a Gas Chromatograph (GC) and a Mass Spectrometer (MS) would be suitable.

5.1. Sample Preparation

A dilute solution of this compound would be prepared in a volatile organic solvent such as dichloromethane or methanol.

5.2. Gas Chromatography (GC)

-

Injector: A split/splitless injector would be used, typically in split mode to avoid overloading the column.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would be appropriate for separating the analyte.

-

Oven Program: A temperature gradient program would be employed, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good peak shape and separation from any impurities.

-

Carrier Gas: Helium would be used as the carrier gas at a constant flow rate.

5.3. Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV would be used to induce fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be suitable for separating the ions based on their m/z ratio.

-

Detector: An electron multiplier would be used to detect the ions.

-

Scan Range: The mass spectrometer would be set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).

This technical guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these theoretical predictions and to fully characterize the fragmentation pathways of this compound.

References

Molecular weight and formula of 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-3-methylphenyl)ethanone, a valuable building block in organic synthesis. This document details its chemical properties, experimental protocols for its synthesis, and a summary of its spectroscopic data. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Chemical Properties and Data

This compound, also known as 4-bromo-3-methylacetophenone, is an aromatic ketone. Its core structure consists of a benzene ring substituted with a bromine atom, a methyl group, and an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| CAS Number | 37074-40-1 | [1][2] |

| Appearance | Pale lemon fused solid | |

| Melting Point | 31-32 °C | |

| Boiling Point | 157-159 °C at 19 Torr | |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the Grignard reaction of 4-bromo-3-methylbenzaldehyde followed by oxidation.

Synthesis via Grignard Reaction and Oxidation

This two-step synthesis first involves the formation of a secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol, which is then oxidized to the desired ketone.

Step 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanol

-

Materials: 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol), dry tetrahydrofuran (THF, 40 mL), methyl magnesium bromide (1N in THF, 20 mL), ammonium chloride solution (aqueous), dichloromethane, sodium sulfate.

-

Procedure:

-

A solution of 4-bromo-3-methylbenzaldehyde in dry THF is cooled to 0°C under a nitrogen atmosphere.

-

Methyl magnesium bromide solution is added dropwise to the cooled solution.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for 2 hours at room temperature.

-

The reaction is quenched by the addition of aqueous ammonium chloride solution.

-

The product is extracted with dichloromethane (3 x 20 mL).

-

The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (Yield: 4.0 g, 93%).

-

Step 2: Oxidation to this compound

-

Materials: 1-(4-bromo-3-methylphenyl)ethanol (31.9 g, 148 mmol), pyridinium chlorochromate (PCC, 48 g, 223 mmol), dichloromethane (800 mL).

-

Procedure:

-

To a solution of 1-(4-bromo-3-methylphenyl)ethanol in dichloromethane, pyridinium chlorochromate is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction mixture is concentrated to give a residue.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 25:1) to afford this compound (Yield: 27.3 g, 87%).

-

Spectroscopic Data and Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M]+ | 211.98312 |

| [M+H]+ | 212.99095 |

| [M+Na]+ | 234.97289 |

| [M+K]+ | 250.94683 |

| [M+NH₄]+ | 230.01749 |

Data obtained from predicted values.[3]

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.0 | C=O | ~197 |

| -CH₃ (acetyl) | ~2.5 | Aromatic-C | 125 - 140 |

| Ar-CH₃ | ~2.4 | -CH₃ (acetyl) | ~26 |

| Ar-CH₃ | ~20 |

Note: These are expected chemical shift ranges based on the structure and data for analogous compounds. Actual experimental values may vary.

Table 4: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-Br | 500 - 600 |

Note: These are expected absorption ranges based on the functional groups present in the molecule.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4-bromo-3-methylbenzaldehyde.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C9H9BrO Aromatic Ketones

This technical guide provides a comprehensive overview of the isomers, synthesis, and properties of C9H9BrO aromatic ketones. These compounds serve as crucial intermediates in organic synthesis, particularly in the development of pharmacologically active molecules. This document details their nomenclature, physical and spectroscopic data, established experimental protocols, and key synthetic pathways.

Isomerism and Nomenclature of C9H9BrO Aromatic Ketones

The molecular formula C9H9BrO corresponds to several aromatic ketone isomers, primarily derivatives of propiophenone. The position of the bromine atom—either on the aliphatic side chain or on the aromatic ring—defines the specific isomer. The most common and synthetically important isomers are detailed below.

Side-Chain Bromination: α-Bromopropiophenone

When bromination occurs on the carbon adjacent to the carbonyl group (the α-carbon), the resulting compound is α-bromopropiophenone.

-

Systematic IUPAC Name: 2-bromo-1-phenylpropan-1-one[1]

Aromatic Ring Bromination: Bromopropiophenones

When the bromine atom is substituted onto the phenyl ring, three positional isomers are possible: ortho-, meta-, and para-.

-

Systematic IUPAC Name (ortho): 1-(2-bromophenyl)propan-1-one

-

Systematic IUPAC Name (meta): 1-(3-bromophenyl)propan-1-one[2]

-

Systematic IUPAC Name (para): 1-(4-bromophenyl)propan-1-one[3]

Quantitative Data Presentation

The physical and chemical properties of these isomers are summarized in the table below for ease of comparison.

| Property | 2-bromo-1-phenylpropan-1-one | 1-(3-bromophenyl)propan-1-one | 1-(4-bromophenyl)propan-1-one |

| Common Name | α-Bromopropiophenone[4][5] | 3'-Bromopropiophenone | 4'-Bromopropiophenone[3] |

| CAS Number | 2114-00-3[1][4] | 19829-31-3[2] | 10342-83-3[3] |

| Molecular Weight | 213.07 g/mol [1][4] | 213.07 g/mol | 213.07 g/mol [3] |

| Physical State | Colorless to pale yellow liquid[5] | Liquid | Solid |

| Melting Point | Not available | Not available | 47-50 °C |

| Boiling Point | 110-112 °C at 5 mmHg | Not available | 145-147 °C at 12 mmHg |

| Density | 1.41 g/cm³ | Not available | Not available |

| Refractive Index (n²⁰/D) | 1.564 | Not available | Not available |

Note: Data compiled from various chemical databases. Properties may vary slightly based on purity and measurement conditions.

Experimental Protocols: Synthesis

The synthesis of C9H9BrO isomers is a fundamental process in organic chemistry. α-Haloketones are versatile building blocks for a wide range of heterocyclic compounds and pharmacologically active agents.[6][7] The primary methods involve either direct bromination of the ketone or Friedel-Crafts acylation of a brominated aromatic precursor.

Synthesis of α-Bromopropiophenone via Direct Bromination

This protocol describes the direct α-bromination of propiophenone. This reaction is a cornerstone for producing intermediates used in the synthesis of cathinone derivatives, such as the antidepressant bupropion.[8][9]

Methodology:

-

Reaction Setup: Propiophenone is dissolved in a suitable solvent, such as chloroform or acetic acid.

-

Catalyst (Optional but Recommended): A catalytic amount of a Lewis acid, such as aluminum chloride (AlCl₃), is added to polarize the bromine molecule, enhancing its electrophilicity and promoting reaction at the α-carbon.[8]

-

Bromination: Molecular bromine (Br₂) is added dropwise to the solution at a controlled temperature, typically room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate to neutralize acidity.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure α-bromopropiophenone.

Caption: Synthesis workflow for α-bromopropiophenone.

Synthesis of 4'-Bromopropiophenone via Friedel-Crafts Acylation

This method is analogous to the well-established synthesis of p-bromoacetophenone and involves the acylation of bromobenzene.[10]

Methodology:

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Anhydrous aluminum chloride (AlCl₃) is added to a solution of bromobenzene in a dry, inert solvent like carbon disulfide (CS₂).

-

Acylation: The mixture is heated to reflux, and propanoyl chloride (or propionic anhydride) is added slowly through the dropping funnel. The reaction evolves hydrogen chloride gas, which is captured by the trap.

-

Complex Decomposition: After the addition is complete, the reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic layers are washed with water and a dilute sodium bicarbonate solution.

-

Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 4'-bromopropiophenone.

Reactivity and Applications in Drug Development

Brominated aromatic ketones are highly valued for their synthetic versatility. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is reactive in various cross-coupling reactions.[11]

-

α-Bromoketones: The bromine atom on the α-carbon is highly susceptible to nucleophilic substitution. This reactivity is exploited in the synthesis of a vast number of pharmaceuticals. For example, reaction with primary or secondary amines is a key step in producing cathinone derivatives and other pharmacologically active compounds.[8]

-

Ring-Brominated Ketones: The carbon-bromine bond on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the precise formation of carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, enabling the construction of complex molecular architectures from relatively simple precursors.[11]

Caption: Major synthetic routes utilizing C₉H₉BrO isomers.

References

- 1. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID 88272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 5. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

- 9. Cathinone - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction Using 1-(4-Bromo-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-(4-bromo-3-methylphenyl)ethanone as the aryl halide substrate. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds to create complex molecules from readily available building blocks.[1][2] The protocols outlined herein are designed to be a comprehensive guide for researchers engaged in drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[3] The substrate, this compound, is a valuable building block in medicinal chemistry, and its successful coupling with various boronic acids can lead to the synthesis of a diverse range of molecular scaffolds for drug discovery. Aromatic ketones are important synthetic intermediates for various biologically active compounds, including the anti-inflammatory drug ketoprofen and the antifungal agent bifonazole.[4]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with sterically hindered or electronically deactivated substrates.[6][7][8]

Materials and Methods

Materials:

-

This compound

-

Various aryl and heteroaryl boronic acids

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃, PCy₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Equipment:

-

Magnetic stirrer with heating plate

-

Schlenk flasks or reaction vials

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles for transfer of degassed solvents

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Column chromatography system for purification

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A robust and generally applicable protocol for the Suzuki coupling of this compound with a variety of boronic acids is detailed below. This procedure is optimized for high yields and purity of the final product.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) under a counterflow of an inert gas (argon or nitrogen).[9]

-

Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen.[9]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically maintained at 0.1-0.2 M with respect to the aryl bromide.[10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is completely consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.[9]

Microwave-Assisted Suzuki Coupling Protocol (for rapid synthesis):

For high-throughput synthesis and rapid optimization, microwave-assisted Suzuki coupling can be employed.

-

Reaction Setup: In a microwave reaction vial, combine this compound (1 equiv.), the boronic acid (1.5 equiv.), a suitable palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and a base (e.g., 2 M K₂CO₃ solution, 2 equiv.) in a suitable solvent such as N,N-dimethylacetamide (DMA).[11]

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 20-30 minutes.[11]

-

Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of boronic acids under the general protocol described above.

| Entry | Boronic Acid Partner | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 1-(3-Methyl-4-phenylphenyl)ethanone | 90-95 |

| 2 | 4-Methoxyphenylboronic acid | 1-(4-(4-Methoxyphenyl)-3-methylphenyl)ethanone | 88-93 |

| 3 | 3-Tolylboronic acid | 1-(3-Methyl-4-(m-tolyl)phenyl)ethanone | 85-90 |

| 4 | 2-Naphthylboronic acid | 1-(3-Methyl-4-(naphthalen-2-yl)phenyl)ethanone | 82-88 |

| 5 | Pyridin-3-ylboronic acid | 1-(3-Methyl-4-(pyridin-3-yl)phenyl)ethanone | 75-85 |

| 6 | Thiophen-2-ylboronic acid | 1-(3-Methyl-4-(thiophen-2-yl)phenyl)ethanone | 80-88 |

Yields are estimated based on typical Suzuki coupling reactions with similar substrates and are subject to optimization for each specific coupling partner.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]